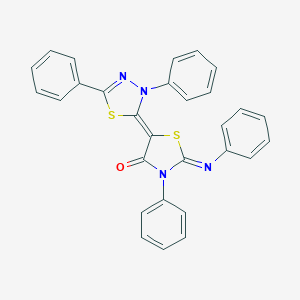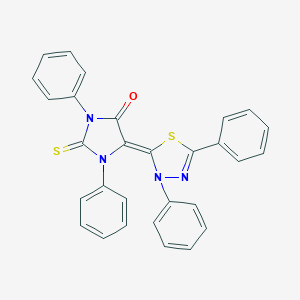
N-(4-bromo-2-iodophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-iodophenyl)-4-methoxybenzamide, also known as BI-69A11, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its potential applications in the fields of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-iodophenyl)-4-methoxybenzamide involves the inhibition of target enzymes by binding to their active sites. This leads to a decrease in the activity of these enzymes, which results in the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-(4-bromo-2-iodophenyl)-4-methoxybenzamide has been shown to exhibit several biochemical and physiological effects. It has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-2-iodophenyl)-4-methoxybenzamide in lab experiments is its high potency and selectivity towards target enzymes. This allows for the precise modulation of specific cellular processes, which is essential for the study of various biological phenomena. However, one of the limitations of using this compound is its potential toxicity towards cells and tissues. Therefore, it is important to use appropriate experimental conditions and controls to minimize any potential adverse effects.
Orientations Futures
There are several future directions for the use of N-(4-bromo-2-iodophenyl)-4-methoxybenzamide in scientific research. One possible direction is the development of more potent and selective analogs of this compound for the treatment of various diseases, such as diabetes and neurodegenerative diseases. Another direction is the study of the molecular mechanisms underlying the effects of this compound on cellular processes, which could lead to the identification of new therapeutic targets. Finally, the use of N-(4-bromo-2-iodophenyl)-4-methoxybenzamide in combination with other compounds could lead to the development of novel therapeutic strategies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-iodophenyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with a mixture of phosphorus oxychloride and thionyl chloride, followed by the addition of 4-bromo-2-iodoaniline. The reaction is then heated under reflux conditions, resulting in the formation of the desired product.
Applications De Recherche Scientifique
N-(4-bromo-2-iodophenyl)-4-methoxybenzamide has been extensively used in scientific research as a tool compound for the study of various biological processes. It has been found to exhibit inhibitory activity towards several enzymes, including protein tyrosine phosphatase 1B and glycogen synthase kinase-3β. These enzymes are known to be involved in the regulation of various cellular processes, such as insulin signaling, glucose metabolism, and cell cycle progression.
Propriétés
Formule moléculaire |
C14H11BrINO2 |
|---|---|
Poids moléculaire |
432.05 g/mol |
Nom IUPAC |
N-(4-bromo-2-iodophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H11BrINO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
Clé InChI |
QAGHRSYSEXFNNN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)I |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)



![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)
![5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283095.png)
![4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)

![Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B283098.png)


